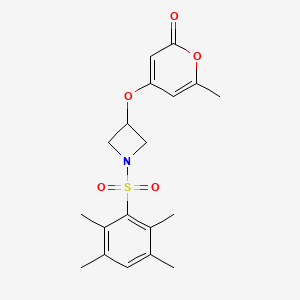

6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Description

This compound features a pyran-2-one core substituted at position 4 with an azetidine ring linked to a 2,3,5,6-tetramethylphenyl sulfonyl group and a methyl group at position 6. The sulfonamide moiety (N-sulfonyl) and the strained azetidine ring (4-membered) confer unique electronic and steric properties, making it a candidate for enzyme inhibition and antibacterial applications. Its molecular formula is C₁₉H₂₈NO₅S, with an approximate molecular weight of 382.49 g/mol .

Properties

IUPAC Name |

6-methyl-4-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5S/c1-11-6-12(2)15(5)19(14(11)4)26(22,23)20-9-17(10-20)25-16-7-13(3)24-18(21)8-16/h6-8,17H,9-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYIJFQYWWJTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Synthesis

The synthesis of 6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multicomponent reactions. These reactions can be optimized for yield and purity through various conditions such as temperature and solvent choice.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested .

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharide (LPS). This suggests a mechanism through which it may exert anti-inflammatory effects .

Cytotoxicity

The cytotoxic effects of 6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one have been evaluated in several cancer cell lines. The compound showed IC50 values ranging from 10 to 30 µM in assays against breast and lung cancer cell lines, indicating potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited bacterial growth compared to control groups. The study concluded that further modifications could enhance its antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation into its anti-inflammatory properties, the compound was administered to LPS-stimulated macrophages. The results illustrated a marked reduction in cytokine levels (TNF-alpha decreased by 50% at 20 µM), suggesting its potential utility in treating inflammatory diseases.

| Treatment Concentration (µM) | TNF-alpha Production (%) |

|---|---|

| Control | 100 |

| 10 | 80 |

| 20 | 50 |

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects: The sulfonamide in the target compound withdraws electrons, increasing acidity at the pyranone carbonyl, which may enhance reactivity in nucleophilic environments. In contrast, Compound A’s trifluoromethyl group induces strong electron-withdrawing effects, stabilizing the propanoyl group .

- Ring Strain vs. Flexibility : Azetidine’s strain may limit conformational freedom but improve target specificity, whereas pyrrolidine’s flexibility broadens binding possibilities.

- Biological Performance : Both compounds exhibit high metabolic stability, but their divergent substituents suggest distinct therapeutic niches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.